

Toxicological Profile of Isopentyl Pentyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentyl pentyl phthalate*

Cat. No.: *B585367*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information on **isopentyl pentyl phthalate**. Due to significant data gaps in the publicly available literature for this specific phthalate, a read-across approach has been employed, utilizing data from structurally similar compounds such as diisopentyl phthalate and di-n-pentyl phthalate. This guide is intended for informational purposes for a scientific audience and should not be considered a comprehensive safety assessment.

Introduction

Isopentyl pentyl phthalate (CAS No. 776297-69-9) is a dialkyl phthalate ester. Phthalates are a class of chemicals widely used as plasticizers to increase the flexibility and durability of polyvinyl chloride (PVC) and other plastics.^[1] Due to their ubiquitous presence in consumer products, there is considerable interest in their potential human health effects. This technical guide provides a detailed overview of the known toxicological profile of **isopentyl pentyl phthalate**, with a focus on its physical and chemical properties, toxicokinetics, and various toxicological endpoints. Given the limited specific data for **isopentyl pentyl phthalate**, this report incorporates information from closely related phthalates to provide a more complete, albeit inferred, profile.

Physical and Chemical Properties

A summary of the physical and chemical properties of **isopentyl pentyl phthalate** is presented in Table 1. These properties are crucial for understanding its environmental fate and potential for absorption and distribution in biological systems.

Table 1: Physical and Chemical Properties of **Isopentyl Pentyl Phthalate**

Property	Value	Reference
CAS Number	776297-69-9	[2] [3] [4] [5]
Molecular Formula	C ₁₈ H ₂₆ O ₄	[6]
Molecular Weight	306.4 g/mol	[6]
IUPAC Name	pentyl 3-methylbutyl benzene-1,2-dicarboxylate	[6]
Synonyms	n-Pentyl-isopentyl phthalate, Phthalic acid, n-pentyl-isopentyl ester	[6]
Physical State	Oily liquid	[2]
Boiling Point	68 - 70 °C	[4]
Melting Point	-95 °C	[4]
Flash Point	-14.8 °C (closed cup)	[4]
Water Solubility	Not miscible or difficult to mix	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.7 (estimated)	[6]

Toxicokinetics

Specific toxicokinetic data for **isopentyl pentyl phthalate**, including absorption, distribution, metabolism, and excretion (ADME), are not available in the reviewed literature. However, the general toxicokinetic profile of phthalates is well-understood and can be used to infer the likely behavior of **isopentyl pentyl phthalate**.

Phthalate esters are generally rapidly absorbed following oral exposure and are hydrolyzed by esterases in the gut and other tissues to their corresponding monoesters and alcohols.^[7] The monoester metabolite is often considered the primary toxicant.^[7] For **isopentyl pentyl phthalate**, the initial metabolites would be mono-isopentyl phthalate and mono-pentyl phthalate. These monoesters can be further metabolized through oxidation of the alkyl side chain.^{[7][8]} The metabolites are then conjugated, primarily with glucuronic acid, and excreted in the urine.^{[9][10]} Phthalates generally do not bioaccumulate.^[1] Dermal absorption of phthalates is also a potential route of exposure, with absorption rates generally decreasing with increasing molecular weight.^{[1][11]}

[Click to download full resolution via product page](#)

Toxicological Endpoints

Acute Toxicity

No specific acute toxicity data (e.g., LD50 values) for **isopentyl pentyl phthalate** were identified. A safety data sheet for a product containing n-pentyl-isopentyl phthalate suggests it is harmful if swallowed or inhaled.[\[4\]](#) Generally, ortho-dialkyl phthalates have low acute oral toxicity.[\[1\]](#)

Table 2: Acute Toxicity of **Isopentyl Pentyl Phthalate**

Endpoint	Route	Species	Value	Classification	Reference
LD50	Oral	Rat	No data available	Harmful if swallowed (inferred)	[4]
LD50	Dermal	Rabbit	No data available	-	
LC50	Inhalation	Rat	No data available	Harmful if inhaled (inferred)	[4]

Irritation and Sensitization

A safety data sheet for a product containing n-pentyl-isopentyl phthalate indicates that it is irritating to the skin.[\[4\]](#) Generally, phthalates are considered to be weak skin and eye irritants.[\[1\]](#) For sensitization, most phthalates are negative or weak skin sensitizers.[\[1\]](#)

Table 3: Irritation and Sensitization of **Isopentyl Pentyl Phthalate**

Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	No data available	Irritating (inferred)	[4]
Eye Irritation	Rabbit	No data available	-	
Skin Sensitization	Guinea Pig / Mouse	No data available	Not expected to be a sensitizer	[1]

Repeated Dose Toxicity

No repeated dose toxicity studies for **isopentyl pentyl phthalate** were found. A safety data sheet indicates that based on available data, the classification criteria for specific target organ toxicity (single and repeated exposure) are not met.[2] However, for other phthalates, the liver and kidneys are common target organs in repeated dose studies.[1]

Table 4: Repeated Dose Toxicity of **Isopentyl Pentyl Phthalate**

Study Type	Species	Route	NOAEL	LOAEL	Target Organs	Reference
Subacute (28-day)	Rat	Oral	No data available	No data available	No data available	
Subchronic (90-day)	Rat	Oral	No data available	No data available	No data available	
Chronic (2-year)	Rat	Oral	No data available	No data available	No data available	

Genotoxicity

Based on available data, **isopentyl pentyl phthalate** is not classified as a germ cell mutagen. [2] Generally, phthalates are not considered genotoxic in a standard range of assays.[1] However, some studies on other phthalates have shown evidence of DNA damage, potentially through indirect mechanisms such as the generation of reactive oxygen species.[12][13][14]

Table 5: Genotoxicity of **Isopentyl Pentyl Phthalate**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	<i>S. typhimurium</i>	With & Without	No data available (Expected Negative)	[1][9]
In vitro				
Mammalian Chromosome Aberration Test	e.g., CHO cells	With & Without	No data available	
In vivo				
Mammalian Erythrocyte Micronucleus Test	Mouse	N/A	No data available	

Carcinogenicity

According to a safety data sheet, the classification criteria for carcinogenicity are not met for **isopentyl pentyl phthalate** based on available data.[2] Some phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been shown to be hepatocarcinogenic in rodents.[12]

Table 6: Carcinogenicity of **Isopentyl Pentyl Phthalate**

Species	Route	Tumor Incidence	Classification	Reference
Rat	Oral	No data available	Not classified	[2]
Mouse	Oral	No data available	Not classified	[2]

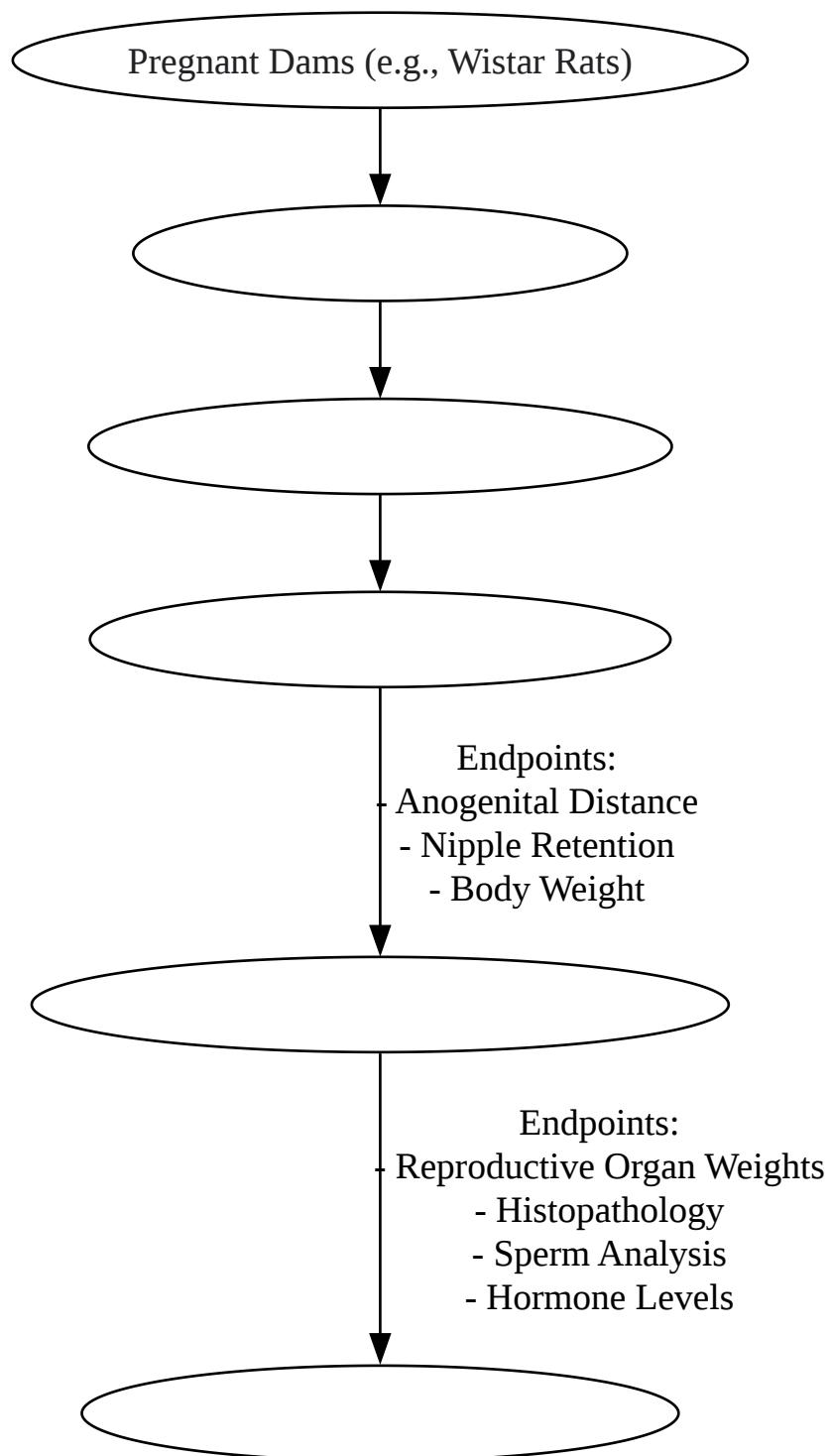
Reproductive and Developmental Toxicity

Isopentyl pentyl phthalate is classified as a substance that may damage fertility or the unborn child (Reproductive toxicity Category 1A or 1B).[2][6] This is consistent with the known anti-androgenic effects of many phthalates.[15]

A study on the structurally similar diisopentyl phthalate (DiPeP) in rats demonstrated a range of reproductive and anti-androgenic effects, including reduced anogenital distance, decreased weight of seminal vesicles, and testicular morphological and functional changes.[16] Signs of fetal toxicity were also observed at the highest dose tested.[16] Another study on di-n-pentyl phthalate (DPP) reported a complete loss of litters at doses of 300, 600, and 900 mg/kg/day in dams, with a significant decrease in testosterone production at 100 and 200 mg/kg/day.

Table 7: Reproductive and Developmental Toxicity of **Isopentyl Pentyl Phthalate** (inferred from related phthalates)

Study Type	Species	Dose Levels	Key Findings	NOAEL/LOAEL	Reference
Developmental Toxicity (DiPeP)	Rat	0, 125, 250, 500 mg/kg/day (GD 14-18)	Reduced fetal testosterone production, altered steroidogenic gene expression.	Not explicitly stated	[16]
Reproductive & Developmental Toxicity (DiPeP)	Rat	0, 1, 10, 100, 300 mg/kg/day (GD 10 - PND 21)	Reduced anogenital distance, reduced seminal vesicle weight, testicular changes, fetal toxicity at high dose.	LOAEL for seminal vesicle weight: 10 mg/kg/day	[16]
Developmental Toxicity (DPP)	Rat	100, 200, 300, 600, 900 mg/kg/day (GD 8-18)	Decreased testosterone production at ≥ 100 mg/kg/day; complete litter loss at ≥ 300 mg/kg/day.	Not explicitly stated	

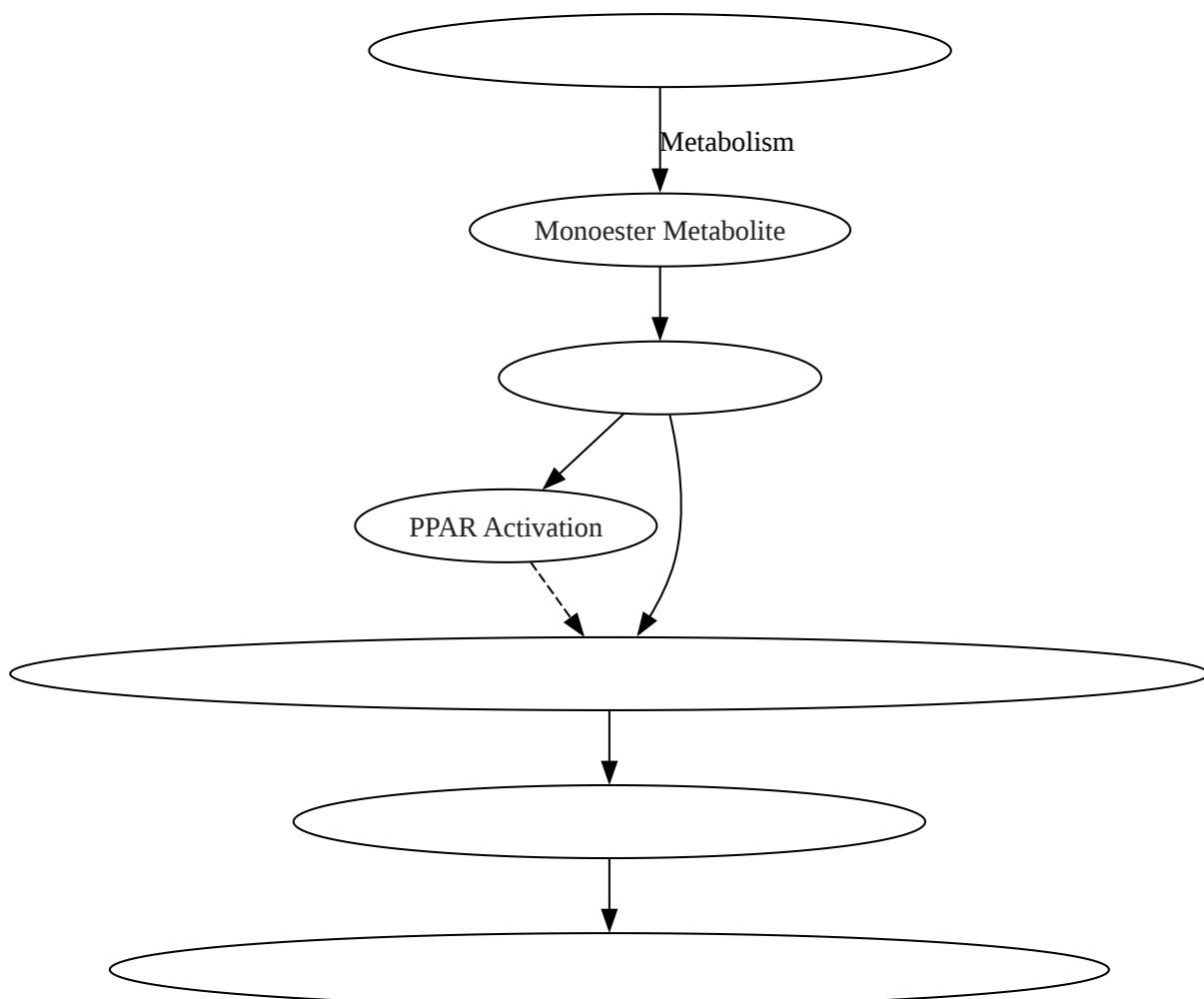

Experimental Protocols

Detailed experimental protocols for **isopentyl pentyl phthalate** are not available. However, standard OECD guidelines are typically followed for toxicological testing. For reproductive and

developmental toxicity, studies often follow protocols similar to the one described for diisopentyl phthalate below.

In Utero and Lactational Exposure Study for Reproductive Effects (based on a study of Diisopentyl Phthalate)

- Test Species: Wistar rats.
- Administration: Oral gavage.
- Vehicle: Canola oil.
- Dose Groups: 0 (vehicle), 1, 10, 100, and 300 mg/kg/day.
- Exposure Period: Gestation day 10 to postnatal day 21.
- Endpoints Evaluated:
 - Maternal toxicity: clinical signs, body weight, food consumption.
 - Pup parameters: anogenital distance, nipple retention.
 - Postnatal development: body weight gain.
 - Male reproductive organ weights (e.g., testes, epididymides, seminal vesicles).
 - Histopathology of male reproductive organs.
 - Sperm analysis.
 - Hormone levels (e.g., testosterone).
 - Gene expression analysis of steroidogenic enzymes in fetal testes.


[Click to download full resolution via product page](#)

Signaling Pathways in Phthalate-Induced Reproductive Toxicity

The primary mechanism of reproductive toxicity for many phthalates, likely including **isopentyl pentyl phthalate**, is the disruption of androgen synthesis in the fetal testis. This leads to a cascade of events known as the "phthalate syndrome" in male offspring.[\[15\]](#)

The monoester metabolites of phthalates are thought to be the active toxicants that interfere with the function of Leydig cells in the fetal testes. This interference results in the downregulation of genes involved in cholesterol transport and steroidogenesis, such as Steroidogenic Acute Regulatory (StAR) protein and cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1).[\[16\]](#)[\[17\]](#) The consequence is a reduction in fetal testosterone production, which is critical for the normal development of male reproductive tissues.

Additionally, peroxisome proliferator-activated receptors (PPARs) have been implicated in the reproductive toxicity of phthalates.[\[18\]](#)[\[19\]](#)[\[20\]](#) Phthalate monoesters can activate PPARs, which may contribute to the altered gene expression in steroidogenic pathways.[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Conclusion and Data Gaps

Isopentyl pentyl phthalate is classified as a reproductive toxicant, likely acting through an anti-androgenic mechanism similar to other transitional phthalates. However, there is a significant lack of publicly available, substance-specific data for most toxicological endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, and carcinogenicity. The current

understanding of its toxicological profile relies heavily on read-across from structurally similar phthalates.

Key Data Gaps:

- Quantitative data for all acute toxicity endpoints.
- Repeated dose toxicity studies to identify target organs and establish NOAELs.
- A complete battery of genotoxicity studies.
- Chronic toxicity and carcinogenicity bioassays.
- Substance-specific ADME studies.
- Elucidation of the precise signaling pathways involved in its toxicity.

Further research is imperative to fill these data gaps and perform a comprehensive risk assessment for **isopentyl pentyl phthalate**. This will enable a more accurate understanding of its potential risks to human health and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpsc.gov [cpsc.gov]
- 2. cpachem.com [cpachem.com]
- 3. scbt.com [scbt.com]
- 4. accustandard.com [accustandard.com]
- 5. Phthalic acid, n-pentyl-isopentyl ester | LGC Standards [lgcstandards.com]
- 6. 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | C18H26O4 | CID 71307505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjoes.com [pjoes.com]
- 10. mdpi.com [mdpi.com]
- 11. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. belmagumusel.com [belmagumusel.com]
- 15. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]
- 16. In Utero and Lactational Exposure to Diisopentyl Phthalate Induces Fetal Toxicity and Antiandrogenic Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Phthalate Exposure, PPAR α Variants, and Neurocognitive Development of Children at Two Years [frontiersin.org]
- To cite this document: BenchChem. [Toxicological Profile of Isopentyl Pentyl Phthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585367#toxicological-profile-of-isopentyl-pentyl-phthalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com